[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-
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Overview
Description
V-116517 is a TRPV1 antagonist potentially for the treatment of severe pain due to osteoarthritis and chronic pain due postherpetic neuralgia (PHN).
Scientific Research Applications
Synthesis and Characterization
- Jayarajan et al. (2019) synthesized similar compounds, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, and investigated their properties using FT-IR, NMR, X-ray diffraction, and computational methods. These compounds showed potential for non-linear optical (NLO) properties and molecular docking analyses, hinting at possible applications in electronic and pharmaceutical fields (Jayarajan et al., 2019).
Medicinal Chemistry and Pharmacology
- The molecular docking studies of related compounds to the one , as explored by Jayarajan et al., indicated significant interactions near the colchicine binding site of tubulin. This suggests potential utility in inhibiting tubulin polymerization and possibly in anticancer activity (Jayarajan et al., 2019).
Organic Chemistry and Compound Synthesis
- Youssef et al. (2012) reported on the synthesis of compounds using techniques that could be relevant to the synthesis of the compound . Their work involved the use of microwave-assisted reaction conditions to prepare isothiazolopyridines and pyridothiazines, indicating the versatility of synthetic methods in the creation of complex heterocyclic structures (Youssef et al., 2012).
Biochemical Applications
- In the domain of biochemistry, the synthesis and characterization of compounds similar to [2,4'-Bipyridine]-1'(2'H)-carboxamide have shown potential applications in exploring biological mechanisms, such as enzyme inhibition or receptor interaction, as inferred from the docking studies mentioned by Jayarajan et al. (Jayarajan et al., 2019).
properties
CAS RN |
1073616-61-1 |
---|---|
Product Name |
[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]- |
Molecular Formula |
C19H18ClF3N4O3 |
Molecular Weight |
442.82 |
IUPAC Name |
(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide |
InChI |
InChI=1S/C19H18ClF3N4O3/c20-14-7-12(15(29)10-28)8-25-17(14)11-3-5-27(6-4-11)18(30)26-16-2-1-13(9-24-16)19(21,22)23/h1-3,7-9,15,28-29H,4-6,10H2,(H,24,26,30)/t15-/m1/s1 |
InChI Key |
BMWVHVOIXZOJTJ-OAHLLOKOSA-N |
SMILES |
O=C(N1CC=C(C2=NC=C([C@H](O)CO)C=C2Cl)CC1)NC3=NC=C(C(F)(F)F)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
V-116517; V116517; V 116517 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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